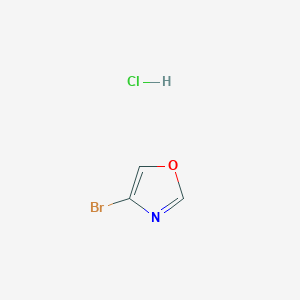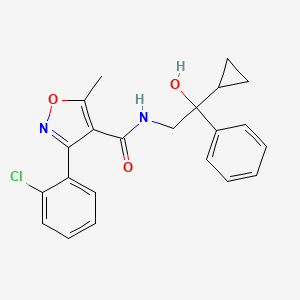
N-cyclooctylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctylpiperidine-4-carboxamide: is a chemical compound with the molecular formula C14H26N2O. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Wirkmechanismus
Target of Action
N-cyclooctylpiperidine-4-carboxamide primarily targets the DNA gyrase in certain bacterial species . DNA gyrase is an essential enzyme involved in DNA replication, transcription, and repair. It introduces negative supercoiling into DNA, which is crucial for the compact packaging of the DNA molecule within the bacterial cell .
Mode of Action
The compound interacts with the DNA gyrase, inhibiting its function . This interaction disrupts the supercoiling process, leading to the cessation of DNA replication and transcription. As a result, bacterial growth is halted, leading to the death of the bacteria .
Biochemical Pathways
It is known that the compound interferes with the dna supercoiling process, which is a critical step in dna replication and transcription . This disruption affects multiple downstream processes, including protein synthesis and cell division, ultimately leading to bacterial cell death .
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription in bacteria . This disruption halts bacterial growth and leads to cell death . The compound has shown bactericidal activity against certain bacterial species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclooctylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cyclooctylamine under specific conditions. The process may include steps such as cyclization, hydrogenation, and amination .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: : N-cyclooctylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve specific properties or functionalities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclooctylpiperidine-4-carboxylic acid, while reduction could produce N-cyclooctylpiperidine .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, N-cyclooctylpiperidine-4-carboxamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine: : This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It is being studied for its effects on various biological pathways and its potential as a therapeutic agent .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other piperidine derivatives such as piperine, evodiamine, and matrine. These compounds share structural similarities but may differ in their biological activities and applications .
Uniqueness: This uniqueness makes it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
N-cyclooctylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c17-14(12-8-10-15-11-9-12)16-13-6-4-2-1-3-5-7-13/h12-13,15H,1-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHNTRSQZMDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)

![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)





